molecular formula C10H6ClFN2O B13040748 (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone

Cat. No.: B13040748
M. Wt: 224.62 g/mol
InChI Key: QUDZFHUJCBKVDX-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone typically involves the acylation of pyrazole derivatives. One common method is the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with 5-chloro-1,3-dimethylpyrazole . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-fluorophenyl)(1H-pyrazol-4-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H6ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)6-4-13-14-5-6/h1-5H,(H,13,14)

InChI Key

QUDZFHUJCBKVDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CNN=C2)F

Origin of Product

United States

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